Cas no 744233-43-0 (3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide)
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3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-N-(2,3-dimethylphenyl)-3-(4-acetamidophenyl)prop-2-enamide
- (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide
- Z44338747
- 744233-43-0
- EN300-26578445
- 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide
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- Inchi: 1S/C20H19N3O2/c1-13-5-4-6-19(14(13)2)23-20(25)17(12-21)11-16-7-9-18(10-8-16)22-15(3)24/h4-11H,1-3H3,(H,22,24)(H,23,25)
- InChI Key: NQTCGXIHWSJXLS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1C)(=O)C(C#N)=CC1=CC=C(NC(C)=O)C=C1
Computed Properties
- Exact Mass: 333.147726857g/mol
- Monoisotopic Mass: 333.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 633.4±55.0 °C(Predicted)
- pka: 11.03±0.70(Predicted)
3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578445-0.05g |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-acetamidophenyl)prop-2-enamide |
744233-43-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide
Compound CAS No 744233-43-0: 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide
The compound with CAS No 744233-43-0, known as 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group, an acetylamino group, and a propenamide moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and advanced materials.
Recent studies have highlighted the importance of cyano groups in enhancing the bioavailability and stability of pharmaceutical compounds. The acetylamino group in this molecule further contributes to its ability to interact with biological systems, making it a promising candidate for drug delivery systems. Additionally, the propenamide moiety introduces flexibility and reactivity, enabling the molecule to participate in various chemical reactions.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical and industrial applications. The use of transition metal catalysts has been particularly effective in facilitating key steps of the synthesis.
In terms of applications, this compound has shown potential in the development of anticancer drugs. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific signaling pathways. Furthermore, its biocompatibility and low toxicity make it a safe option for therapeutic use. Recent advancements in nanotechnology have also enabled the incorporation of this compound into nanoparticles for targeted drug delivery.
Another area where this compound has shown promise is in the field of materials science. Its ability to form stable polymers under certain conditions makes it a valuable component in the development of advanced materials for electronic devices and sensors. Researchers have explored its use in creating self-healing polymers, which can repair damage without external intervention.
The structural versatility of this compound also extends to its ability to act as a precursor for other complex molecules. By modifying specific functional groups, chemists can tailor its properties for diverse applications, ranging from agrochemicals to industrial catalysts. This adaptability underscores its importance as a building block in modern organic synthesis.
In conclusion, the compound with CAS No 744233-43-0 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both pharmaceutical and materials science industries. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to make an even greater impact on these fields.
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